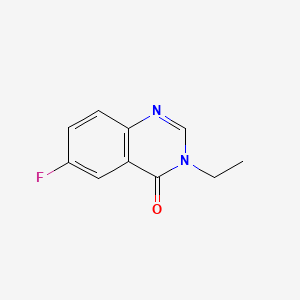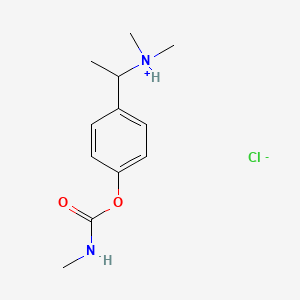
Carbamic acid, methyl-, alpha-dimethylamino-alpha-methyl-p-tolyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride is a chemical compound with the molecular formula C12H19ClN2O2 and a molecular weight of 258.744 g/mol. This compound is known for its unique structure, which includes a dimethylamino group, a phenyl ring, and a methylcarbamoyloxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride typically involves the reaction of 4-(methylcarbamoyloxy)phenylacetic acid with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl-[1-[4-(carbamoyloxy)phenyl]ethyl]azanium chloride: Similar structure but lacks the methyl group on the carbamoyloxy moiety.
Dimethyl-[1-[4-(acetoxy)phenyl]ethyl]azanium chloride: Contains an acetoxy group instead of a methylcarbamoyloxy group.
Dimethyl-[1-[4-(hydroxy)phenyl]ethyl]azanium chloride: Features a hydroxy group in place of the methylcarbamoyloxy group.
Uniqueness
Dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
63982-39-8 |
|---|---|
Fórmula molecular |
C12H19ClN2O2 |
Peso molecular |
258.74 g/mol |
Nombre IUPAC |
dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9(14(3)4)10-5-7-11(8-6-10)16-12(15)13-2;/h5-9H,1-4H3,(H,13,15);1H |
Clave InChI |
LTWWGJIGDHZPEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OC(=O)NC)[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


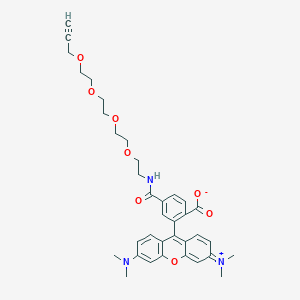


![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
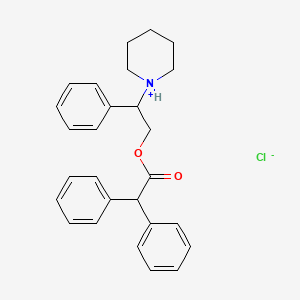
![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)
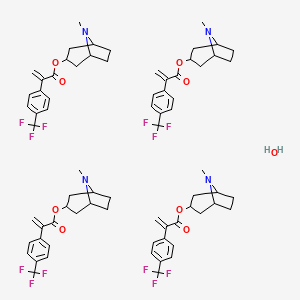
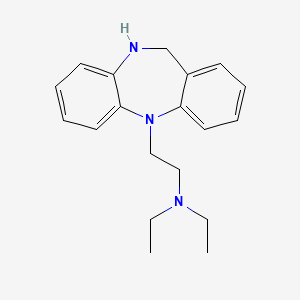

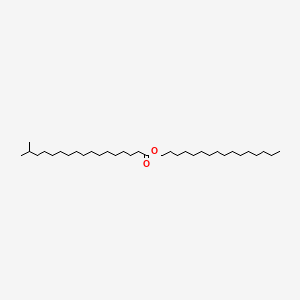
![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
